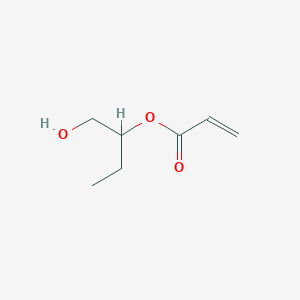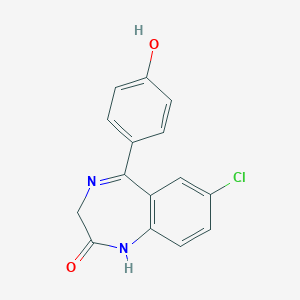![molecular formula C12H18N2O3 B048303 2-[4-(Boc-amino)-3-pyridyl]ethanol CAS No. 219834-80-7](/img/structure/B48303.png)
2-[4-(Boc-amino)-3-pyridyl]ethanol
Descripción general
Descripción
"2-[4-(Boc-amino)-3-pyridyl]ethanol" is a compound involved in various chemical syntheses and reactions. It serves as a precursor or intermediate in synthesizing more complex molecules, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of compounds related to "2-[4-(Boc-amino)-3-pyridyl]ethanol" often involves condensation reactions, as well as complexation with metals. For example, the reaction between 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde yields a mixture containing related compounds, which upon treatment with copper(II) chloride or cadmium(II) chloride gives specific complexes characterized by various spectroscopic methods (Mardani et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as the synthesis products from pyridine and aldehyde reactions, shows that these molecules can form stable intermediates with interesting hydrogen bonding patterns, contributing to their potential for further chemical transformations (Percino et al., 2015).
Chemical Reactions and Properties
Compounds akin to "2-[4-(Boc-amino)-3-pyridyl]ethanol" participate in various chemical reactions, including asymmetric synthesis and enzymatic resolutions. These reactions underline the compounds' versatility in synthetic chemistry applications, such as the scalable asymmetric synthesis of related chiral compounds (Duquette et al., 2003).
Physical Properties Analysis
The physical properties, including solvate formation and crystalline structure, of related compounds provide insights into their stability and reactivity. These properties are crucial for understanding how these compounds can be manipulated and used in various chemical syntheses (Shishkina et al., 2009).
Chemical Properties Analysis
The chemical properties of "2-[4-(Boc-amino)-3-pyridyl]ethanol" and its related compounds, such as reactivity under different conditions and the ability to form complexes with metals, are essential for their application in medicinal chemistry and material science. For instance, the formation of complexes with copper(II) and cadmium(II) illustrates the ligand properties of related compounds (Mardani et al., 2019).
Aplicaciones Científicas De Investigación
Complex Formation and Molecular Interactions
The scientific research applications of 2-[4-(Boc-amino)-3-pyridyl]ethanol primarily focus on its role in complex formation and molecular interactions. This compound, through its structural components, has been involved in studies related to the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines. These amines, equipped with a 2-methylpyridyl-arm and varying amino-arms, have been used to generate a series of mononuclear and dinuclear complexes in the presence of Cu(II) metal ions. The research highlights the importance of arm length and inter- and intramolecular interactions in the formation of these complexes, which can have implications in catalysis and materials science (Keypour et al., 2015).
Chemical Synthesis and Characterization
Another application area is in the field of chemical synthesis and characterization, where derivatives similar to 2-[4-(Boc-amino)-3-pyridyl]ethanol have been synthesized and analyzed for their molecular structures. For instance, 2-pyridyl ketones, which are structurally related and serve as precursors for chiral 2-pyridine alcohols, have been synthesized in a practical method under continuous flow, demonstrating the compound's utility in the rapid construction of chemical libraries. This synthesis approach is particularly valuable for producing bioactive molecules, natural products, and ligands for asymmetric catalysis (Sun et al., 2020).
Coordination Chemistry
In coordination chemistry, compounds structurally related to 2-[4-(Boc-amino)-3-pyridyl]ethanol have been used to study the interactions and coordination behaviors with metal ions. For example, research involving the synthesis and characterization of unsymmetrical Schiff bases derived from 2,3-diaminopyridine has provided insights into the crystal and molecular structures of these complexes, which can have implications in understanding the coordination chemistry of pyridyl-based ligands (Opozda et al., 2003).
Catalysis and Organic Transformations
Furthermore, 2-[4-(Boc-amino)-3-pyridyl]ethanol related compounds have been explored in catalysis and organic transformations. Research involving sp(3)C-H bond alkylation of ketones with alkenes via ruthenium(II) catalyzed dehydrogenation of alcohols showcases the application of pyridyl ethanol derivatives in facilitating organic transformations, thus contributing to advancements in synthetic chemistry and catalysis (Li, Darcel, & Dixneuf, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGIWDGEHZZRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Boc-amino)-3-pyridyl]ethanol | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


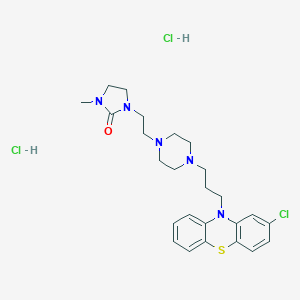


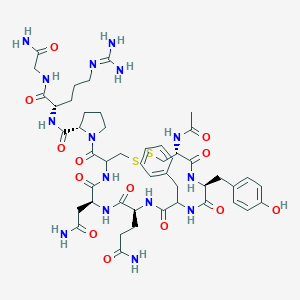
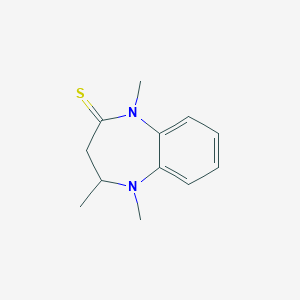
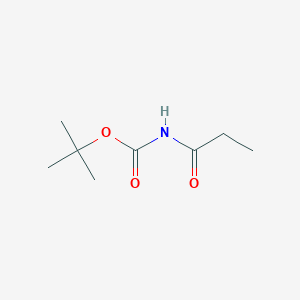
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
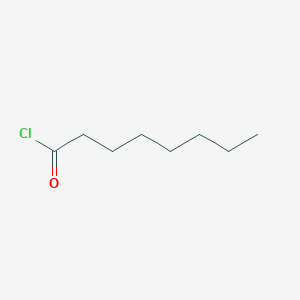
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)

